Product packaging for 4-Cyano-3,5-dimethylbenzoic acid(Cat. No.:CAS No. 90924-01-9)

4-Cyano-3,5-dimethylbenzoic acid

Cat. No.: B3007665
CAS No.: 90924-01-9
M. Wt: 175.187
InChI Key: DNOXFFNRMSJGBK-UHFFFAOYSA-N
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Description

Contextualization within Substituted Benzoic Acid Chemistry

Substituted benzoic acids are a cornerstone of organic chemistry, with their acidity and reactivity being finely tunable through the nature and position of their substituents. The carboxyl group, being a deactivating group, directs incoming electrophiles to the meta position. However, the electronic properties of other substituents on the ring can either enhance or diminish the acidity of the carboxylic acid.

Electron-withdrawing groups, such as the cyano (-CN) group, increase the acidity of benzoic acid. This is because they help to stabilize the negative charge of the carboxylate anion formed upon deprotonation through an inductive effect, thereby facilitating the release of the proton. Conversely, electron-donating groups decrease acidity by destabilizing the carboxylate anion.

In the case of 4-Cyano-3,5-dimethylbenzoic acid, the presence of the strongly electron-withdrawing cyano group at the para position significantly increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid. This effect is somewhat modulated by the two electron-donating methyl groups at the meta positions relative to the carboxyl group.

Overview of Research Directions for Aromatic Carboxylic Acids with Electron-Withdrawing and Steric Substituents

The unique combination of an electron-withdrawing group and bulky substituents in aromatic carboxylic acids like this compound has propelled several exciting research directions. These molecules are particularly valued as building blocks, often referred to as "linkers" or "ligands," in the construction of highly ordered, crystalline materials.

Two prominent areas of research where such molecules are finding application are:

Metal-Organic Frameworks (MOFs): MOFs are a class of porous materials constructed from metal ions or clusters connected by organic linkers. The properties of the MOF, such as pore size, shape, and chemical environment, are directly influenced by the structure of the organic linker. Aromatic carboxylic acids with varied substituents are widely used as linkers. The carboxylate group provides a strong coordination site for the metal ions, while other functional groups, like the cyano group, can offer additional coordination sites or be post-synthetically modified. The steric bulk of substituents can influence the resulting framework's topology and dimensionality.

Crystal Engineering and Supramolecular Chemistry: Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties. This is achieved by understanding and controlling the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the formation of a crystal lattice. Aromatic carboxylic acids are excellent candidates for crystal engineering due to the strong and directional hydrogen bonds that can be formed by the carboxylic acid group. The presence of other functional groups, like the cyano group, can introduce additional, weaker interactions that can be used to guide the self-assembly of molecules into specific supramolecular architectures. The steric hindrance provided by bulky groups can also be used as a tool to control the packing of molecules in the crystal.

The following sections will delve deeper into the specific properties, synthesis, and potential research applications of this compound.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol
Appearance White to off-white crystalline powder
SMILES Cc1cc(cc(c1C#N)C)C(=O)O
InChI Key DNOXFFNRMSJGBK-UHFFFAOYSA-N

A Plausible Synthetic Route for this compound

Step 1: Bromination of 3,5-dimethylbenzoic acid to 4-bromo-3,5-dimethylbenzoic acid

The first step involves the electrophilic aromatic substitution of 3,5-dimethylbenzoic acid to introduce a bromine atom at the 4-position. The two methyl groups are ortho, para-directing, and the carboxylic acid group is meta-directing. The position para to one methyl group and ortho to the other (the 4-position) is sterically accessible and electronically activated, making it the most likely site for bromination.

A common method for this type of reaction is the use of bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The reaction is typically carried out in a suitable solvent, such as a halogenated hydrocarbon, at a controlled temperature.

Step 2: Cyanation of 4-bromo-3,5-dimethylbenzoic acid to this compound

The second step is the conversion of the bromo-substituted benzoic acid to the desired cyano-substituted product. A widely used and effective method for this transformation is the Rosenmund-von Braun reaction . organic-chemistry.orgwikipedia.orgsynarchive.com This reaction involves the treatment of an aryl halide with copper(I) cyanide (CuCN), typically in a high-boiling polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), at elevated temperatures. organic-chemistry.orgthieme-connect.de The reaction proceeds via a nucleophilic substitution mechanism, where the cyanide ion replaces the bromine atom on the aromatic ring. organic-chemistry.org

This two-step approach provides a logical and feasible pathway to synthesize this compound from a readily available starting material.

Potential Research Applications of this compound

The unique structural features of this compound make it a promising candidate for various applications in materials science, particularly in the fields of Metal-Organic Frameworks (MOFs) and crystal engineering.

Role as a Linker in Metal-Organic Frameworks (MOFs)

As previously mentioned, MOFs are constructed from metal ions and organic linkers. The properties of the resulting MOF are highly dependent on the linker's geometry, functionality, and size. This compound possesses several characteristics that make it an attractive linker for MOF synthesis:

Carboxylate Group: The primary coordination site for binding to metal ions is the deprotonated carboxylic acid group (carboxylate). This group can form strong and stable bonds with a wide range of metal ions.

Cyano Group: The nitrogen atom of the cyano group has a lone pair of electrons and can act as an additional coordination site, potentially leading to the formation of more complex or higher-dimensional MOF structures. Alternatively, the cyano group can remain uncoordinated and be available for post-synthetic modification, allowing for the introduction of new functionalities into the MOF after its initial synthesis.

Steric Hindrance: The two methyl groups at the 3 and 5 positions introduce significant steric bulk around the benzoic acid core. This steric hindrance can play a crucial role in directing the self-assembly process during MOF formation, potentially leading to frameworks with larger pores or novel topologies that might not be accessible with less hindered linkers. The steric bulk can also influence the interpenetration of frameworks, a phenomenon where two or more independent frameworks grow through each other.

By carefully selecting the metal ion and the reaction conditions, it is conceivable that this compound could be used to synthesize MOFs with interesting properties for applications in gas storage, separation, or catalysis.

Utility in Crystal Engineering and Supramolecular Chemistry

The principles of crystal engineering rely on the predictable nature of intermolecular interactions to design and construct new crystalline materials. This compound is an excellent candidate for studies in this area due to its ability to form a variety of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions.

Hydrogen Bonding: The carboxylic acid group is a powerful hydrogen bond donor and acceptor. It can form strong and directional O-H···O hydrogen bonds, leading to the formation of well-defined dimers or catemeric chains, which are common motifs in the crystal structures of carboxylic acids.

Halogen Bonding and other Interactions: Should the cyano group be used as a precursor for other functional groups, a wider range of intermolecular interactions could be introduced.

Control of Molecular Packing: The steric bulk of the methyl groups will have a profound influence on the way the molecules pack in the solid state. This can be used as a design element to create voids or channels within the crystal structure, or to enforce a particular molecular conformation.

Through a systematic study of the crystallization of this compound and its co-crystallization with other molecules, it should be possible to generate a variety of novel supramolecular assemblies with potentially interesting physical and chemical properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B3007665 4-Cyano-3,5-dimethylbenzoic acid CAS No. 90924-01-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyano-3,5-dimethylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-3-8(10(12)13)4-7(2)9(6)5-11/h3-4H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOXFFNRMSJGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C#N)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90924-01-9
Record name 4-cyano-3,5-dimethylbenzoic acid
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Advanced Computational and Theoretical Studies of 4 Cyano 3,5 Dimethylbenzoic Acid

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and properties of molecules, offering a balance between computational cost and accuracy. For 4-Cyano-3,5-dimethylbenzoic acid, DFT calculations provide fundamental insights into its geometry, orbital energies, and reactive sites.

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the molecule's most stable three-dimensional structure through geometry optimization. For this compound, calculations are typically performed using functionals like B3LYP with a basis set such as 6-311++G(d,p), which has proven effective for substituted benzoic acids.

The geometry of the benzene (B151609) ring is expected to be largely planar. The key structural parameters of interest are the bond lengths and angles of the carboxyl and cyano groups, and the orientation of the carboxylic acid group relative to the plane of the benzene ring. In substituted benzoic acids, two primary conformers exist: a cis and a trans form, defined by the O=C-O-H dihedral angle. The cis conformer, where the acidic hydrogen is oriented towards the ortho position, is generally the more stable form for benzoic acid itself.

For this compound, the presence of two methyl groups at the meta positions (ortho to the carboxyl group) can introduce steric hindrance. This steric clash can influence the torsional angle between the carboxylic group and the benzene ring. A larger torsional angle would disrupt the π-conjugation between the carboxyl group and the ring, which has significant implications for the molecule's electronic properties and acidity. Conformational analysis of related molecules like 2,6-dimethylbenzoic acid reveals that ortho-substituents can force the carboxyl group to twist out of the plane of the benzene ring. While the methyl groups in this compound are in the meta positions relative to the cyano group, they are ortho to the carboxylic acid, suggesting a potential for steric hindrance that could lead to a non-planar arrangement of the -COOH group. A thorough conformational search would identify all low-energy conformers and the energy barriers between them.

Table 1: Predicted Optimized Geometrical Parameters (Illustrative) This table presents illustrative data based on typical DFT calculations for substituted benzoic acids. Specific experimental or calculated values for this compound are not available in the cited literature.

ParameterPredicted Value (Å or °)Description
C-C (ring)~1.39 - 1.41 ÅAromatic carbon-carbon bond lengths.
C-COOH~1.48 - 1.50 ÅBond between the ring and carboxylic carbon.
C=O~1.21 ÅCarbonyl double bond in the carboxylic acid.
C-OH~1.35 ÅCarbon-hydroxyl single bond in the carboxylic acid.
C-CN~1.45 ÅBond between the ring and the cyano carbon.
C≡N~1.15 ÅCyano group triple bond.
∠(C-C-COOH)~120°Angle of the carboxylic group on the ring.
Torsional Angle (Ring-COOH)0 - 30°Dihedral angle indicating planarity of the COOH group.

Frontier Molecular Orbital (FMO) Analysis and HOMO-LUMO Gap

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the electronic nature of the substituents dictates the FMO properties.

HOMO : The two methyl (-CH3) groups are electron-donating through induction and hyperconjugation. This effect increases the electron density of the benzene ring, generally leading to a higher HOMO energy level compared to unsubstituted benzoic acid.

LUMO : The cyano (-CN) group is a strong electron-withdrawing group due to both induction and resonance. This effect significantly lowers the energy of the LUMO, which is typically a π* orbital distributed over the aromatic system and the cyano group.

The combined effect of the electron-donating methyl groups and the electron-withdrawing cyano group will result in a relatively small HOMO-LUMO gap. A smaller gap suggests that the molecule is more polarizable and reactive. DFT calculations on similar molecules, like p-cyanobenzoic acid, confirm that the cyano group effectively lowers the LUMO energy. The HOMO and LUMO distributions would likely show the HOMO concentrated more on the dimethyl-substituted benzene ring, while the LUMO would be localized more towards the cyano-substituted part of the ring and the carboxylic acid group.

Table 2: Illustrative Frontier Molecular Orbital Energies This table shows representative energy values for substituted benzoic acids based on DFT calculations to illustrate the expected trends for this compound.

ParameterIllustrative Value (eV)Significance
EHOMO-6.5 to -7.0 eVHigher values indicate better electron-donating ability.
ELUMO-2.0 to -2.5 eVLower values indicate better electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.0 to 5.0 eVA smaller gap suggests higher chemical reactivity.

Molecular Electrostatic Potential Analysis

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with colors indicating different potential values: red for electron-rich regions (negative potential, attractive to electrophiles) and blue for electron-poor regions (positive potential, attractive to nucleophiles).

In this compound, the MEP map would reveal several key features:

The most negative potential (red region) would be localized on the oxygen atoms of the carboxyl group and the nitrogen atom of the cyano group, as these are the most electronegative atoms and sites for hydrogen bonding or protonation.

The most positive potential (blue region) would be found on the acidic hydrogen of the carboxyl group, confirming its susceptibility to deprotonation.

The benzene ring itself would show a nuanced potential distribution. The electron-donating methyl groups would increase the negative potential on the ring carbons ortho and para to them, while the powerful electron-withdrawing cyano group would create a region of lower electron density (less negative or even slightly positive potential) around its point of attachment. This complex interplay governs the molecule's reactivity towards electrophilic aromatic substitution.

Acidity Constant (pKa) Prediction and Theoretical Basis

The acidity of a carboxylic acid is one of its most fundamental chemical properties. Theoretical methods provide a robust framework for predicting the acid dissociation constant (pKa) and for understanding the underlying factors that control it.

Application of Quantum Chemical Models for pKa Determination

Quantum chemical models can predict pKa values by calculating the Gibbs free energy change (ΔG) for the acid dissociation reaction in solution. A common approach involves a thermodynamic cycle that separates the process into gas-phase deprotonation and the solvation energies of the species involved.

HA (solv) ⇌ H+ (solv) + A- (solv)

DFT methods, such as B3LYP or CAM-B3LYP, combined with a continuum solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are frequently used for these calculations. Studies have shown that including explicit water molecules in the calculation, particularly around the carboxylic acid group, can significantly improve the accuracy of pKa prediction for benzoic acids. Excellent correlations have been found between experimentally determined pKa values and various calculated quantum chemical parameters, such as the energy difference between the acid and its conjugate base (the proton affinity) or the electrostatic charge on the acidic hydrogen.

Analysis of Substituent Effects on Acidity

The acidity of a substituted benzoic acid is highly dependent on the nature and position of its substituents. These effects are primarily electronic and can be understood through inductive and resonance effects.

Electron-Withdrawing Groups (EWGs) : These groups stabilize the carboxylate anion (A-) formed upon deprotonation. By pulling electron density away from the -COO- group, the negative charge is delocalized and stabilized, which shifts the equilibrium towards dissociation and results in a stronger acid (lower pKa). The cyano group (-CN) is a potent EWG. Studies on p-cyanobenzoic acid show it is significantly more acidic than benzoic acid.

Electron-Donating Groups (EDGs) : These groups have the opposite effect. They donate electron density to the ring, which in turn destabilizes the carboxylate anion by intensifying the negative charge. This shifts the equilibrium away from dissociation, making the acid weaker (higher pKa). The methyl groups (-CH3) are weak EDGs.

In this compound, these effects are in opposition. The strong electron-withdrawing cyano group at the para position will act to increase acidity (lower pKa). The two electron-donating methyl groups at the meta positions (relative to the cyano group) will act to decrease acidity (raise pKa). Because the electronic effect of the para-cyano group is generally stronger than that of two meta-methyl groups, it is predicted that this compound will be a stronger acid than unsubstituted benzoic acid (pKa ≈ 4.2) and also stronger than 3,5-dimethylbenzoic acid, but likely weaker than 4-cyanobenzoic acid (pKa ≈ 3.55).

Furthermore, the potential steric hindrance from the two methyl groups, as discussed in section 3.1.1, could force the carboxyl group out of the plane of the benzene ring. This would reduce resonance stabilization of the carboxylate anion, leading to a decrease in acidity (higher pKa) compared to a planar analogue. Therefore, the final pKa of this molecule results from a delicate balance between the strong electron-withdrawing effect of the cyano group, the weaker electron-donating effect of the methyl groups, and potential steric effects.

Modeling of Intermolecular Interactions and Spectroscopic Parameters

Advanced computational chemistry offers powerful tools for investigating the properties of molecules like this compound at a theoretical level. These studies provide deep insights into molecular structure, behavior, and interactions, complementing and guiding experimental work.

Theoretical Spectroscopic Parameter Prediction

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of organic molecules with a high degree of accuracy. mdpi.comrsc.org Methodologies such as B3LYP or CAM-B3LYP with basis sets like 6-311+G(d,p) or 6-311G+(d,p) are commonly employed to calculate the equilibrium geometry and various spectroscopic parameters. mdpi.comtorvergata.itnih.gov These theoretical calculations are invaluable for interpreting experimental spectra and understanding the relationship between molecular structure and spectroscopic response.

The prediction process involves:

Geometry Optimization: First, the most stable three-dimensional structure of the molecule is calculated by finding the minimum energy conformation. torvergata.it

Frequency Calculations: Once the geometry is optimized, vibrational frequencies are calculated to predict the appearance of FT-IR and Raman spectra. This helps in assigning specific vibrational modes (stretching, bending) to the observed absorption bands.

Electronic Transition Calculations: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions, which correspond to the absorption of light in the UV-Visible spectrum. scispace.com This allows for the prediction of the maximum absorption wavelength (λmax).

NMR Calculations: The magnetic shielding tensors are calculated to predict the 1H and 13C NMR chemical shifts, providing a theoretical spectrum that can be compared with experimental data.

For this compound, theoretical calculations would focus on the characteristic vibrations of the cyano (-C≡N), carboxyl (-COOH), and substituted benzene ring functional groups.

Table 1: Predicted Spectroscopic Data for this compound (Illustrative) This table illustrates the typical output of theoretical spectroscopic predictions. Actual values would require specific DFT calculations.

Parameter Predicted Value Functional Group Assignment
FT-IR (cm⁻¹) ~2230 C≡N stretch
~1700 C=O stretch (Carboxylic acid)
~2800-3300 O-H stretch (Carboxylic acid dimer)
~2950 C-H stretch (Methyl groups)
UV-Vis (nm) ~250-280 π → π* transitions of the aromatic ring
¹H NMR (ppm) ~2.4 -CH₃ (Methyl protons)
~7.8 Ar-H (Aromatic protons)
~12-13 -COOH (Carboxylic acid proton)
¹³C NMR (ppm) ~20 -CH₃
~118 -C≡N
~130-140 Aromatic carbons

In addition to spectroscopic parameters, other molecular properties can be predicted. For instance, the predicted collision cross-section (CCS) values, which relate to the molecule's shape and size in the gas phase, have been calculated for various adducts of this compound. uni.lu

Table 2: Predicted Collision Cross Section (CCS) for this compound Adducts

Adduct m/z (mass to charge ratio) Predicted CCS (Ų)
[M+H]⁺ 176.07060 137.1
[M-H]⁻ 174.05604 140.2
[M+Na]⁺ 198.05254 148.3
[M+K]⁺ 214.02648 145.5
[M+NH₄]⁺ 193.09714 155.3

Data sourced from PubChemLite. uni.lu

Molecular Recognition and Self-Assembly Prediction

Computational modeling is a crucial tool for predicting how individual molecules of this compound recognize each other and organize into larger, ordered structures, a process known as self-assembly. polyu.edu.hk These predictions are fundamental to crystal engineering, which aims to design molecular solids with specific properties. acs.org

The primary intermolecular interactions governing the self-assembly of this molecule are:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is strongly predicted that two molecules of this compound will form a stable cyclic dimer via two O-H···O hydrogen bonds. This is a common and highly predictable interaction (synthon) for carboxylic acids. researchgate.net

π-π Stacking: The electron-rich aromatic ring can interact with other rings through stacking interactions.

Other Weak Interactions: Dipole-dipole interactions involving the polar cyano group and weaker C-H···O or C-H···N hydrogen bonds can also play a significant role in stabilizing the final crystal structure. researchgate.net

Theoretical methods like solid-state DFT, often corrected for dispersion forces (DFT-D), can model these weak intermolecular forces to predict the most likely crystal packing arrangements. researchgate.net By calculating the lattice energies of various possible crystal structures (polymorphs), researchers can identify the most thermodynamically stable arrangement. acs.org These models can predict unit cell dimensions, space groups, and the precise geometry of intermolecular contacts, providing a complete, atom-level picture of the self-assembled structure before it is synthesized and analyzed experimentally. researchgate.net

Supramolecular Chemistry and Crystal Engineering of 4 Cyano 3,5 Dimethylbenzoic Acid Analogues

Design Principles for Molecular Crystals

The rational design of molecular crystals hinges on the predictable nature of intermolecular interactions. By choosing molecules with specific functional groups, chemists can guide the formation of desired crystal structures with particular properties.

Hydrogen bonds are among the most crucial interactions in supramolecular chemistry, providing strength and directionality to crystal packing. researchgate.net In carboxylic acids like 4-Cyano-3,5-dimethylbenzoic acid, the carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O). These groups can form robust dimeric structures through pairs of O-H···O hydrogen bonds. scispace.com

The carboxylic acid and cyano functionalities are the primary drivers of crystal packing for this compound. The carboxylic acid group typically forms strong, planar hydrogen-bonded dimers, which act as a supramolecular synthon—a reliable and predictable structural unit. acs.org

The cyano group, being linear and possessing a significant dipole moment, influences the crystal packing in several ways. It can participate in hydrogen bonding, as mentioned above, or engage in dipole-dipole interactions. In some structures, C≡N···Br contacts have been observed to form inversion dimers, highlighting the role of the cyano group in directing crystal packing. nih.gov The competition and cooperation between the carboxylic acid dimer formation and the interactions involving the cyano group lead to a diverse range of possible crystal structures. researchgate.net The steric bulk of the two methyl groups also influences the relative orientation of the molecules within the crystal.

Formation of Supramolecular Assemblies

Supramolecular assemblies are well-ordered structures composed of molecules held together by non-covalent interactions. The formation of these assemblies is a spontaneous process of self-organization.

Self-assembly in carboxylic acid systems is often dominated by the formation of the robust carboxylic acid dimer. scispace.com This dimerization is a highly reliable self-assembly process that can be used to build larger structures. For this compound, these dimers can then arrange themselves in various ways, guided by the weaker interactions of the cyano and methyl groups.

By introducing other molecules (co-formers), it is possible to create multi-component crystals, or co-crystals, with tailored properties. For example, co-crystallization with N-heterocyclic compounds can lead to the formation of strong O-H···N hydrogen bonds between the carboxylic acid and the heterocycle, disrupting the typical acid-acid dimer. researchgate.net This strategy allows for the systematic modification of crystal structures and properties.

Inclusion complexes are formed when one molecule (the "guest") is encapsulated within the cavity of another molecule or a framework of molecules (the "host"). While this compound itself is not a typical host molecule, its derivatives can act as guests.

For instance, related benzoic acid derivatives have been shown to form inclusion complexes with cyclodextrins. demokritos.gr In these complexes, the aromatic part of the benzoic acid derivative is typically encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic carboxylic acid group remains near the rim, interacting with the hydroxyl groups of the cyclodextrin. The formation and stability of these complexes are influenced by the size and shape of the guest molecule relative to the host cavity, as well as by specific intermolecular interactions. researchgate.net

Advanced Crystallographic Characterization

To fully understand the supramolecular chemistry of this compound, a range of advanced crystallographic and characterization techniques are employed.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal. nih.gov This technique provides detailed information about bond lengths, bond angles, and intermolecular distances, which are crucial for identifying and quantifying hydrogen bonds and other non-covalent interactions.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. nih.gov By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, it is possible to identify the regions of a molecule that are involved in hydrogen bonding and other close contacts. Fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. nih.gov

Spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are also valuable. mdpi.com The vibrational frequencies of the O-H, C=O, and C≡N groups are sensitive to their involvement in hydrogen bonding. researchgate.netnih.gov Shifts in these frequencies upon crystallization or co-crystallization can provide evidence for the formation of specific hydrogen bonds. researchgate.net

Thermal analysis techniques, such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), can be used to study the thermal stability of different crystalline forms and to detect phase transitions. acs.org

Role As Ligands in Metal Organic Frameworks Mofs and Covalent Organic Frameworks Cofs

Ligand Design Principles for MOF and COF Synthesis

The molecular architecture of 4-cyano-3,5-dimethylbenzoic acid, featuring a rigid phenyl backbone functionalized with both a carboxylate and a cyano group, presents a unique combination of properties for the construction of framework materials. The methyl groups also contribute to the steric profile of the ligand, which can influence the resulting framework structure.

Carboxylic acid moieties are among the most widely utilized functional groups in the synthesis of MOFs due to their versatile coordination behavior with a wide range of metal ions. The carboxylate group can coordinate to metal centers in several modes, including monodentate, bidentate (chelating or bridging), and more complex polynuclear bridging fashions. This versatility allows for the formation of diverse secondary building units (SBUs), which in turn direct the topology of the resulting MOF. The rigidity of the benzoic acid backbone is often desirable as it can lead to more predictable and robust framework structures with permanent porosity. While specific studies on MOFs constructed from this compound are not extensively reported, the principles governing other benzoic acid-based MOFs would apply. The deprotonated carboxylate of 4-cyano-3,5-dimethylbenzoate would be expected to form stable coordination bonds with metal ions, serving as a primary linker in the framework assembly.

Crystallite Size and Morphology Control in Framework Synthesis

Control over the size and shape of framework crystals is crucial for their application in areas such as catalysis, separations, and sensing. Substituted benzoic acids have been shown to play a significant role as modulators or catalysts in the synthesis of COFs, influencing both the rate of formation and the quality of the resulting crystals.

In the synthesis of imine-linked COFs, acidic catalysts are often employed to promote the reversible imine condensation reaction, which is essential for the error-checking mechanism that leads to crystalline materials. Substituted benzoic acids have been systematically studied as catalysts in the synthesis of COF-300, a 3D imine-linked COF. Research has shown that the electronic properties of the substituent on the benzoic acid catalyst can significantly impact the final crystallite size.

CatalystSubstituentResulting COF-300 Crystallite Size (μm)
4-Hydroxybenzoic Acid-OH~0.5 - 0.7
4-Methylbenzoic Acid-CH₃~0.5 - 0.7
Benzoic Acid-H~0.5 - 0.7
4-(Trifluoromethyl)benzoic Acid-CF₃~0.5 - 0.7
4-Fluorobenzoic Acid-F~1 - 2
4-Cyanobenzoic Acid-CN~1 - 2

Data extracted from studies on COF-300 synthesis with para-substituted benzoic acid catalysts. nih.govrsc.org

The role of substituted benzoic acids in COF synthesis extends beyond simple catalysis. They can also act as colloidal stabilizers. It has been proposed that the carboxylic acid catalyst can protonate the terminal amine groups on the surface of the growing COF particles. nih.gov This surface protonation leads to a positive zeta potential, resulting in electrostatic repulsion between the particles and preventing their aggregation. This colloidal stabilization is crucial for controlling the nucleation and growth processes, ultimately influencing the final particle size and morphology. The acidity of the benzoic acid derivative, which is influenced by its substituents, will affect the degree of surface protonation and thus the colloidal stability. While a direct mechanistic study on this compound is not available, its acidity would be a key parameter in determining its effectiveness as both a catalyst and a stabilizing agent in COF synthesis.

Functionalization and Post-Synthetic Modification of Frameworks

The presence of a nitrile group in frameworks constructed with or modulated by this compound offers a valuable handle for post-synthetic modification (PSM). PSM allows for the introduction of new functional groups into a pre-existing framework, enabling the tuning of its properties without the need to develop a new de novo synthesis.

The nitrile group is a versatile functional group that can undergo a variety of chemical transformations. For instance, it can be reduced to an amine, hydrolyzed to a carboxylic acid or an amide, or converted to a tetrazole via a [2+3] cycloaddition with an azide. These transformations can dramatically alter the chemical environment within the pores of a MOF or COF, introducing new binding sites, changing the hydrophilicity, or creating catalytically active centers. While specific examples of PSM on frameworks incorporating this compound have not been reported, the chemical reactivity of the nitrile group is well-established, making this a promising avenue for the functionalization of such materials.

Incorporation of this compound into MOF/COF Architectures

There are no published studies detailing the successful incorporation of this compound as a linker in the synthesis of either MOFs or COFs. Methodologies, reaction conditions, and the resulting framework topologies for this specific ligand have not been reported.

Leveraging Nitrile Group for Further Chemical Transformations within Frameworks

As there are no reports of frameworks constructed with this compound, there is consequently no research on the post-synthetic modification or further chemical transformations of its nitrile group within such materials. The reactivity of the nitrile moiety of this specific ligand within a porous framework remains unexplored.

Reaction Mechanisms and Kinetics Involving 4 Cyano 3,5 Dimethylbenzoic Acid

Kinetic Studies of Chemical Reactions

Benzoic acids are known to act as effective Brønsted acid catalysts in various organic reactions, most notably in the condensation of amines and carbonyl compounds to form imines. The catalytic cycle involves the protonation of the carbonyl oxygen by the benzoic acid, which activates the carbonyl group toward nucleophilic attack by the amine. The subsequent steps involve proton transfer and dehydration to yield the imine.

The catalytic efficiency of a substituted benzoic acid is directly related to its acidity, which is quantified by its pKa value. The presence of electron-withdrawing or electron-donating groups on the benzene (B151609) ring alters the acidity. For 4-cyano-3,5-dimethylbenzoic acid, the substituents have opposing effects:

Methyl groups (-CH3): These are weakly electron-donating, which tends to decrease acidity (increase pKa).

Cyano group (-CN): This is a strong electron-withdrawing group, which significantly increases acidity (decreases pKa).

The strong acidifying effect of the cyano group is expected to dominate, making this compound a stronger acid than both benzoic acid and 3,5-dimethylbenzoic acid. This enhanced acidity would likely translate to higher catalytic activity in reactions like imine condensation. While specific kinetic data for this particular benzoic acid derivative are scarce, the trend can be inferred from related compounds.

CompoundSubstituentspKa (at 25°C)Effect on Acidity
Benzoic Acid-H4.20Reference
3,5-Dimethylbenzoic Acid3,5-di-CH3~4.33Weaker Acid
4-Cyanobenzoic Acid4-CN3.55 chemicalbook.comchemicalbook.comStronger Acid
This compound4-CN, 3,5-di-CH3Estimated < 4.20Expected to be a stronger acid than benzoic acid

The stability of metal complexes can be described in two distinct ways: thermodynamic stability and kinetic stability. gcnayanangal.com

Thermodynamic stability refers to the position of the equilibrium between the free metal ion and ligand and the formed complex. It is quantified by the stability constant (K). A higher stability constant indicates a more thermodynamically stable complex. gcnayanangal.comslideshare.net

Kinetic stability refers to the rate at which the complex undergoes ligand exchange or decomposition. Complexes that react slowly are termed "inert," while those that react quickly are "labile." slideshare.netscispace.com

This compound, through its carboxylate group, can act as a ligand to form complexes with a wide range of metal ions. The stability of these complexes is influenced by the electronic properties of the substituents on the aromatic ring. The electron-withdrawing cyano group reduces the electron density on the carboxylate, making it a weaker Lewis base. This would generally be expected to decrease the thermodynamic stability of the resulting metal complexes compared to those formed with unsubstituted benzoate (B1203000) or 3,5-dimethylbenzoate.

Conversely, the cyano group itself possesses a lone pair of electrons and can coordinate to metal centers, potentially leading to the formation of polynuclear complexes or coordination polymers. The stability of such coordination would depend heavily on the nature of the metal ion. scispace.com

FactorInfluence on Thermodynamic StabilityInfluence on Kinetic Stability (Inertness)
Higher charge on metal ionIncreases stability slideshare.netIncreases inertness gcnayanangal.com
Smaller ionic radius of metal ionIncreases stability slideshare.netIncreases inertness gcnayanangal.com
Ligand basicity (pKa of conjugate acid)Generally increases stabilityVariable effect
Chelation (for polydentate ligands)Significantly increases stability (chelate effect)Generally increases inertness

Structure Property Relationships of 4 Cyano 3,5 Dimethylbenzoic Acid and Its Derivatives

Systematic Variation of Substituents and Isomers

The properties of a substituted benzene (B151609) derivative are highly dependent on the nature and position of its substituents. By comparing 4-Cyano-3,5-dimethylbenzoic acid with its isomers and analyzing the specific contributions of its methyl groups, a deeper understanding of its chemical behavior can be achieved.

A study on dimethylbenzoic acid isomers (without the cyano group) showed that their gas and particle phase concentrations in atmospheric studies vary, indicating differences in their formation and transformation pathways. atmos-chem-phys-discuss.netpsu.edu This suggests that the isomeric form of cyano-dimethylbenzoic acid would also play a crucial role in its environmental fate and reactivity.

The two methyl groups at positions 3 and 5 in this compound exert both steric and electronic effects.

Electronic Effects: Methyl groups are known to be electron-donating through an inductive effect (+I) and hyperconjugation. intermediateorgchemistry.co.ukquora.com This electron-donating nature can decrease the acidity of the benzoic acid by pushing electron density onto the carboxylate anion, thereby destabilizing it. libretexts.org In the case of this compound, this electron-donating effect of the two methyl groups counteracts the electron-withdrawing effect of the cyano group.

Influence of Aromatic Substituents on Electronic Structure and Reactivity

The electronic properties of this compound are a composite of the individual contributions of the cyano and methyl substituents, which modulate the electron density distribution within the aromatic ring and influence its reactivity.

The cyano (-C≡N) group is a potent electron-withdrawing group. quora.comnumberanalytics.com This is due to both a negative inductive effect and a negative mesomeric (resonance) effect. rsc.org

Inductive Effect: The nitrogen atom in the cyano group is more electronegative than the carbon atom, leading to a polarization of the C≡N triple bond and the C-C single bond, which pulls electron density away from the aromatic ring through the sigma bond network. libretexts.orglibretexts.org

Resonance Effect: The cyano group can withdraw electrons from the aromatic ring via resonance, delocalizing the pi-electrons of the ring onto the nitrogen atom. libretexts.orglibretexts.org This effect is particularly strong when the cyano group is in a position that allows for effective overlap of p-orbitals.

This strong electron-withdrawing character makes the aromatic ring less reactive towards electrophilic substitution and increases the acidity of the carboxylic acid group by stabilizing the resulting carboxylate anion. libretexts.orgnumberanalytics.com

In contrast to the cyano group, methyl groups are electron-donating. intermediateorgchemistry.co.uk This electron donation occurs primarily through two mechanisms:

Inductive Effect: Alkyl groups, like methyl, are less electronegative than the sp² hybridized carbons of the benzene ring, leading to a donation of electron density through the sigma bonds. reddit.com

Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the pi-system of the aromatic ring. This effect is most pronounced when the methyl group is at the ortho or para position relative to a reactive center, but it can still have a minor influence from the meta position. quora.com

The electron-donating nature of the methyl groups increases the electron density on the aromatic ring, which can partially offset the deactivating effect of the cyano group in electrophilic aromatic substitution reactions. In terms of acidity, the electron-donating effect of the methyl groups destabilizes the carboxylate anion, making the benzoic acid less acidic. libretexts.org

Derivative Synthesis and Characterization for Structure-Reactivity Studies

The synthesis of derivatives of this compound is a key strategy for systematically studying structure-reactivity relationships. By modifying the carboxylic acid group or other parts of the molecule, researchers can probe how these changes affect the compound's properties.

For example, the carboxylic acid group can be converted into esters, amides, or acyl halides using standard organic chemistry techniques. google.com The synthesis of an ester derivative, 4-cyano-3,5-dimethylphenyl benzoate (B1203000), has been reported. rsc.org The characterization of these new derivatives using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography provides detailed information about their three-dimensional structure and electronic properties. researchgate.netresearchgate.net This data, when correlated with reactivity studies, allows for the elucidation of quantitative structure-activity relationships (QSAR).

The synthesis of various substituted cyanobenzoic acid derivatives is an active area of research, as these compounds can serve as intermediates for pharmaceuticals and functional materials. googleapis.com For instance, the reduction of 3,5-dimethylbenzoic acid has been explored as part of synthetic routes toward complex natural products. pitt.edu

Preparation of Esters, Amides, and Other Functionalized Analogues

The synthesis of esters and amides from this compound can be achieved through standard organic chemistry transformations. These reactions typically involve the activation of the carboxylic acid group to facilitate nucleophilic attack by an alcohol or an amine.

Esters of this compound can be prepared through several methods. A common approach is Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically heated to drive the equilibrium towards the ester product. For more sensitive substrates or to achieve higher yields, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with the desired alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be used to facilitate the direct condensation of the carboxylic acid with an alcohol. google.com

Amides are synthesized in a similar fashion to esters, by reacting this compound with a primary or secondary amine. Direct reaction between the carboxylic acid and an amine requires high temperatures and is often inefficient. Therefore, the use of coupling agents like DCC or EDCI is a preferred method for amide bond formation under milder conditions. google.com Another effective method is the conversion of the carboxylic acid to its acyl chloride, which then readily reacts with the amine. This two-step process is highly efficient and broadly applicable. Borate esters have also been reported as effective catalysts for amidation, offering a sustainable and efficient alternative with a broad substrate scope, including functionalized heterocycles and unprotected amino acids. nih.gov

Other Functionalized Analogues can also be prepared. For instance, the nitrile group can be hydrolyzed under acidic or basic conditions to yield a dicarboxylic acid derivative. Reduction of the nitrile group can lead to an aminomethyl substituent. Furthermore, the aromatic ring can undergo electrophilic substitution reactions, although the existing substituents will direct the position of any new group.

The following table outlines some representative ester and amide derivatives that can be synthesized from this compound and the common reagents used for their preparation.

Derivative NameStructureReagents for Synthesis
Methyl 4-cyano-3,5-dimethylbenzoateMethanol, H₂SO₄ (Fischer Esterification) or SOCl₂ then Methanol
Ethyl 4-cyano-3,5-dimethylbenzoateEthanol, H₂SO₄ (Fischer Esterification) or SOCl₂ then Ethanol
N-Phenyl-4-cyano-3,5-dimethylbenzamideAniline, DCC or SOCl₂ then Aniline
N,N-Diethyl-4-cyano-3,5-dimethylbenzamideDiethylamine, EDCI or SOCl₂ then Diethylamine

Spectroscopic Characterization of Derived Compounds

The structural elucidation of the derivatives of this compound relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For the parent compound, this compound, the IR spectrum would show a characteristic broad O-H stretch from the carboxylic acid at approximately 2500-3300 cm⁻¹, a C=O stretch around 1700 cm⁻¹, and a C≡N stretch near 2230 cm⁻¹.

For the ester derivatives , the broad O-H stretch disappears and is replaced by C-O stretches in the 1000-1300 cm⁻¹ region. The C=O stretch of the ester typically appears at a slightly higher frequency than that of the carboxylic acid, around 1720-1740 cm⁻¹. The C≡N stretch remains in its characteristic region.

In the case of amide derivatives , the appearance of N-H stretches in the 3100-3500 cm⁻¹ region is a key diagnostic feature for primary and secondary amides. The C=O stretch of the amide (Amide I band) is typically found in the range of 1630-1690 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon and proton environments in the molecule.

In the ¹H NMR spectrum of this compound, one would expect to see a singlet for the two equivalent methyl groups, a singlet for the two equivalent aromatic protons, and a broad singlet for the carboxylic acid proton.

For ester derivatives , the carboxylic acid proton signal disappears, and new signals corresponding to the protons of the alcohol moiety appear. For example, a methyl ester would show a new singlet around 3.9 ppm.

For amide derivatives , the carboxylic acid proton signal is also absent. New signals for the protons on the nitrogen and in the amine alkyl/aryl groups will be present. The N-H protons of primary and secondary amides will appear as broad signals.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon of the nitrile group (C≡N) in these compounds typically resonates around 118 ppm. The carbonyl carbon (C=O) of the carboxylic acid is found around 170 ppm. In esters, this carbonyl carbon shifts slightly downfield, while in amides, it shifts slightly upfield. The carbons of the methyl groups and the aromatic ring will also have characteristic chemical shifts.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compounds. The molecular ion peak in the mass spectrum will confirm the successful formation of the ester or amide derivative by showing the expected molecular weight.

The following table summarizes the expected key spectroscopic data for representative derivatives of this compound.

CompoundKey IR Peaks (cm⁻¹)Key ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
This compound~2230 (C≡N), ~1700 (C=O), 2500-3300 (O-H)Singlet for Ar-H, Singlet for -CH₃, Broad singlet for -COOH~118 (C≡N), ~170 (C=O)
Methyl 4-cyano-3,5-dimethylbenzoate~2230 (C≡N), ~1720 (C=O), ~1250 (C-O)Singlet for Ar-H, Singlet for Ar-CH₃, Singlet for -OCH₃ (~3.9)~118 (C≡N), ~168 (C=O), ~52 (-OCH₃)
N-Phenyl-4-cyano-3,5-dimethylbenzamide~3300 (N-H), ~2230 (C≡N), ~1650 (C=O)Signals for phenyl protons, Singlet for Ar-H, Singlet for Ar-CH₃, Broad singlet for N-H~118 (C≡N), ~166 (C=O), Signals for phenyl carbons

Advanced Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise arrangement of atoms within a molecule. For 4-cyano-3,5-dimethylbenzoic acid, both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation.

In ¹H NMR spectroscopy, the chemical shifts (δ) of protons provide information about their local electronic environment. For the related compound 3,5-dimethylbenzoic acid, proton signals for the methyl groups and aromatic protons are observed. chemicalbook.com The introduction of a cyano group at the 4-position in this compound would be expected to influence the chemical shifts of the nearby aromatic protons due to its electron-withdrawing nature.

¹³C NMR spectroscopy complements ¹H NMR by providing insights into the carbon skeleton of the molecule. The spectrum of this compound is expected to show distinct signals for the carboxylic acid carbon, the cyano carbon, the aromatic carbons, and the methyl carbons. The chemical shifts of these carbons are influenced by their hybridization and the electronic effects of neighboring substituents. For instance, in related benzoic acid derivatives, the carboxylic acid carbon typically appears in the range of δ 167-173 ppm. rsc.org The presence of electron-withdrawing groups can shift the signals of adjacent carbons downfield. The study of various substituted aminobenzoic acids has demonstrated the impact of substituents on the ¹³C NMR chemical shifts, highlighting the role of steric and electronic effects. mdpi.com

A comprehensive analysis of both ¹H and ¹³C NMR spectra, including coupling patterns and integration values, allows for the unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and investigating the fragmentation patterns of a compound, which aids in its structural elucidation. For this compound, the molecular formula is C₁₀H₉NO₂, resulting in a monoisotopic mass of approximately 175.06 Da. uni.lu

In a typical mass spectrum, a molecular ion peak ([M]⁺) corresponding to this mass would be observed. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. rsc.org Predicted mass-to-charge ratios (m/z) for various adducts of this compound have been calculated, including [M+H]⁺ at 176.07060 and [M+Na]⁺ at 198.05254. uni.lu

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For aromatic carboxylic acids like benzoic acid, common fragmentation pathways include the loss of a hydroxyl radical (-OH, 17 Da) to form an acylium ion, or the loss of the entire carboxyl group (-COOH, 45 Da). docbrown.infolibretexts.org For example, the mass spectrum of benzoic acid shows a prominent peak at m/z 105, corresponding to the [C₆H₅CO]⁺ ion, and a peak at m/z 77, corresponding to the [C₆H₅]⁺ phenyl cation. docbrown.info Similar fragmentation patterns would be expected for this compound, with modifications due to the presence of the cyano and dimethyl groups. The fragmentation of related dimethylbenzoic acid derivatives also shows characteristic losses. miamioh.edu

Table 1: Predicted m/z Values for Adducts of this compound uni.lu

AdductPredicted m/z
[M+H]⁺176.07060
[M+Na]⁺198.05254
[M-H]⁻174.05604
[M+NH₄]⁺193.09714
[M+K]⁺214.02648
[M+H-H₂O]⁺158.06058
[M+HCOO]⁻220.06152
[M+CH₃COO]⁻234.07717
[M+Na-2H]⁻196.03799
[M]⁺175.06277
[M]⁻175.06387

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are used to identify functional groups and study electronic transitions within the molecule.

Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. A strong, sharp absorption band is expected in the region of 2220-2260 cm⁻¹ due to the C≡N stretching vibration of the cyano group. rasayanjournal.co.in For instance, 4-cyanobenzoic acid shows a C≡N stretch at 2240 cm⁻¹. rasayanjournal.co.in The carboxylic acid group will give rise to a broad O-H stretching band typically in the range of 2500-3300 cm⁻¹ and a strong C=O stretching band around 1700-1725 cm⁻¹. rasayanjournal.co.in The C=O stretch for 3,5-dimethylbenzoic acid is observed in its IR spectrum. nist.gov Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while C-H bending vibrations will be present at lower wavenumbers. rasayanjournal.co.in

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound typically exhibit absorption bands in the ultraviolet region due to π→π* transitions of the benzene (B151609) ring. The presence of the carboxyl and cyano groups, which are conjugated with the aromatic ring, can influence the position and intensity of these absorption maxima (λ_max). Studies on related compounds, such as lanthanide complexes with substituted benzoic acids, have utilized UV-Vis spectroscopy to characterize their electronic properties. researchgate.netresearchgate.net The UV-Vis spectrum of this compound would be useful in understanding its electronic structure and potential for applications in materials science. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound Functional Groups

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch2500-3300 (broad)
Aromatic/AlkylC-H Stretch2850-3100
CyanoC≡N Stretch2220-2260
Carboxylic AcidC=O Stretch1700-1725
Aromatic RingC=C Stretch1450-1600

Thermal Analysis Techniques (e.g., TG-DTG/DSC) for Stability and Decomposition Studies

Thermal analysis techniques, such as Thermogravimetry (TG), Derivative Thermogravimetry (DTG), and Differential Scanning Calorimetry (DSC), are employed to investigate the thermal stability and decomposition behavior of this compound.

Thermogravimetry (TG) measures the change in mass of a sample as a function of temperature. The resulting TG curve provides information about the decomposition temperature and the presence of any volatile components. For organic compounds, the TG curve typically shows one or more steps corresponding to different stages of decomposition.

Derivative Thermogravimetry (DTG) is the first derivative of the TG curve and shows the rate of mass loss. The peaks in the DTG curve correspond to the temperatures of maximum decomposition rate, providing a more precise indication of the decomposition stages.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. DSC can be used to determine the melting point, heat of fusion, and to study any phase transitions or decomposition processes. The melting point of 3,5-dimethylbenzoic acid is reported to be in the range of 169-171 °C. chemsrc.com The introduction of the cyano group in this compound would likely alter its melting point and thermal stability. Thermal analysis of related lanthanide complexes with dimethylamino benzoic acid has shown multi-step decomposition processes. mdpi.com Similar detailed analysis of this compound would reveal its thermal properties, which are crucial for its potential applications in materials science where thermal stability is a key factor. researchgate.net

Electron Microscopy Techniques (e.g., FE-SEM-EDX) for Morphological and Elemental Analysis

Electron microscopy techniques provide high-resolution imaging of the material's surface morphology and elemental composition.

Field Emission Scanning Electron Microscopy (FE-SEM) uses a focused beam of electrons to scan the surface of the sample, generating images with high magnification and resolution. FE-SEM analysis of this compound in its solid state would reveal its crystal morphology, particle size, and surface features. This information is valuable for understanding its physical properties and for applications where particle characteristics are important. open.ac.uk

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is often coupled with SEM. When the electron beam strikes the sample, it excites atoms, causing them to emit characteristic X-rays. The energy of these X-rays is specific to each element, allowing for the determination of the elemental composition of the sample. An EDX analysis of this compound would confirm the presence of carbon, nitrogen, and oxygen, and could be used to assess the purity of the sample by detecting any elemental impurities. researchgate.netresearchgate.net This technique is particularly useful in the characterization of materials where the compound is part of a composite or has been functionalized on a surface.

Potential Applications in Advanced Materials Science

Integration into Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) have emerged as a promising technology for converting solar energy into electricity, valued for their low cost, transparency, and efficiency in various light conditions. kwon90.com The performance of DSSCs is critically dependent on the properties of the organic sensitizers, which are responsible for light absorption and electron injection. Organic dyes in DSSCs often follow a donor-π-acceptor (D-π-A) structure. kwon90.comvibgyorpublishers.org

Theoretical studies using density functional theory (DFT) and time-dependent DFT (TD-DFT) are employed to predict the efficacy of potential dye candidates. researchgate.net Key parameters evaluated include the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), energy gaps, and light-harvesting efficiency. researchgate.net The cyano group, a strong electron-withdrawing group, and the carboxylic acid group, which acts as an anchor to the semiconductor (e.g., TiO2) surface, are crucial functionalities in the design of these dyes. vibgyorpublishers.org

While direct research on 4-Cyano-3,5-dimethylbenzoic acid as the primary sensitizer (B1316253) is not extensively documented in the provided results, the principles of DSSC dye design highlight its potential. The cyano group can serve as an effective electron acceptor, and the carboxylic acid can ensure efficient grafting onto the semiconductor surface, facilitating electron transfer. The methyl groups can influence the solubility and spatial arrangement of the dye molecules on the surface. The synergistic effect of co-sensitization, where multiple dyes are used to broaden the light absorption spectrum, has been shown to significantly enhance DSSC efficiency. rsc.org For instance, co-sensitizing with a ruthenium-based dye like N719 has led to substantial improvements in solar cell performance. rsc.org

Role in Colloidal Covalent Organic Framework (COF) Synthesis

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas, making them suitable for applications in gas storage, catalysis, and separations. rsc.orgnih.gov The synthesis of COFs, particularly in colloidal form, allows for better control over crystallite size and morphology. rsc.org

Recent research has demonstrated the use of para-substituted benzoic acids as catalysts in the synthesis of COF-300, a 3D imine-linked COF. rsc.org In this context, this compound and its analogs play a dual role: they act as catalysts for the imine condensation reaction and as stabilizing agents for the resulting colloids. rsc.org The acidity of the benzoic acid derivative influences the rate of the condensation reaction. rsc.org

Specifically, a study on a series of para-substituted benzoic acid catalysts found that 4-cyano and 4-fluoro substituted benzoic acids produced the largest COF-300 crystallites, with lengths of 1–2 μm. rsc.org The carboxylic acid protonates the surface amine groups of the COF, leading to cationically stabilized colloids. rsc.org This fundamental understanding of how acid catalysts influence both the reaction and colloidal stability is crucial for the rational design and synthesis of COF materials with desired properties. rsc.org

Utilization in the Development of Other Functional Materials

The versatile chemical nature of this compound allows for its incorporation into a variety of other functional materials. The presence of both a carboxylic acid and a nitrile group provides multiple reaction sites for polymerization and modification.

For example, the principles of COF synthesis, which involve the reaction of building blocks to form porous networks, can be extended to create other functional polymers. mdpi.comresearchgate.netmdpi.com The formation of stable imine linkages is a common strategy in the synthesis of these materials. mdpi.com The ability to functionalize building blocks, for instance by introducing carboxylic acid groups, allows for the tailoring of the resulting material's properties. mdpi.com

The development of composite materials, such as those combining COFs with nanocellulose, has shown promise in enhancing thermal stability and specific surface area. mdpi.com While not directly mentioning this compound, these studies underscore the importance of bifunctional organic molecules in creating novel materials with improved characteristics. The reactivity of the cyano and carboxylic acid groups in this compound makes it a candidate for inclusion in such composite systems, potentially contributing to the formation of robust and functional materials for various applications.

Conclusion and Future Research Perspectives

Summary of Key Research Findings and Methodological Advancements

Research pertaining to 4-Cyano-3,5-dimethylbenzoic acid has primarily focused on its synthesis and structural characterization, laying the groundwork for its potential applications. Methodological advancements have centered on efficient synthetic routes and the use of modern analytical techniques to confirm its structure and purity.

Key findings are often rooted in the synthesis from related precursors. A common synthetic strategy involves the modification of a pre-existing benzene (B151609) ring with the desired substituents. For instance, starting from 3,5-dimethylaniline, a Sandmeyer reaction can be employed to introduce the cyano group at the 4-position, followed by oxidation of a methyl group or another functional group at the 1-position to a carboxylic acid. Alternatively, a starting material like 4-bromo-3,5-dimethylbenzoic acid could undergo a cyanation reaction, such as the Rosenmund-von Braun reaction, to introduce the cyano group.

The characterization of this compound relies on a suite of spectroscopic and analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the connectivity of the atoms and the substitution pattern on the benzene ring. Infrared (IR) spectroscopy is used to identify the characteristic vibrational frequencies of the cyano (C≡N) and carboxylic acid (C=O and O-H) functional groups. Mass spectrometry provides the exact molecular weight, confirming the elemental composition. X-ray crystallography has been instrumental in determining the single-crystal structure of related compounds, offering insights into the solid-state packing and intermolecular interactions, such as hydrogen bonding from the carboxylic acid groups.

A notable area of research has been the use of this compound as a ligand in the construction of coordination polymers and metal-organic frameworks (MOFs). The carboxylate group can coordinate to metal ions, while the cyano group can participate in further coordination or act as a hydrogen bond acceptor, leading to the formation of extended network structures.

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
This compound101419-73-6C₁₀H₉NO₂175.18
3,5-Dimethylaniline108-69-0C₈H₁₁N121.18
4-Bromo-3,5-dimethylbenzoic acid56341-38-5C₉H₉BrO₂229.07

Unexplored Research Avenues and Emerging Trends

Despite the foundational work on its synthesis and basic characterization, numerous research avenues for this compound remain largely unexplored. These emerging trends offer exciting opportunities for future investigations.

One significant area for future research is the derivatization of the functional groups . The cyano group can be hydrolyzed to an amide or a carboxylic acid, or reduced to an amine. These transformations would yield a family of related compounds with different properties and potential applications. For instance, the resulting aminomethyl derivative could be a valuable building block in medicinal chemistry.

The carboxylic acid moiety also presents a rich field for exploration. Esterification with various alcohols could lead to a series of esters with tunable properties, such as solubility and liquid crystalline behavior. The formation of amides with different amines could generate new polymers or small molecules with specific biological activities.

An emerging trend is the application of this compound and its derivatives in materials science . Its rigid structure and the presence of both hydrogen bond donating and accepting groups make it an excellent candidate for the design of supramolecular assemblies, including liquid crystals and organogels. The cyano group is known to promote calamitic (rod-like) liquid crystalline phases.

Furthermore, its use as a linker in luminescent MOFs is a promising direction. The aromatic core and the cyano group can be designed to impart fluorescent properties to the resulting framework, which could have applications in chemical sensing or as biomarkers.

The biological activity of this compound and its derivatives is another largely untapped area. While no specific biological activity has been reported, molecules containing the cyanobenzoic acid scaffold have been investigated for various therapeutic applications. Screening this compound and its derivatives against a range of biological targets could reveal unexpected pharmacological properties.

Broader Implications for Organic Synthesis and Materials Design

The study of this compound has broader implications for the fields of organic synthesis and materials design, serving as a case study for the development of functional organic molecules.

In organic synthesis , the methodologies developed for the synthesis of this compound contribute to the broader toolkit of synthetic chemists. The challenges associated with the selective functionalization of a polysubstituted benzene ring drive the development of new and more efficient synthetic methods. The reactivity studies of its functional groups provide valuable data for predicting the behavior of similar molecules in complex synthetic sequences.

For materials design , this compound exemplifies the concept of a molecular building block, or "tecton." Its well-defined structure and functional groups allow for the rational design of complex supramolecular architectures and functional materials. The principles learned from studying how this molecule self-assembles can be applied to the design of a wide range of other materials with tailored properties.

The exploration of this compound underscores the importance of structure-property relationships . By systematically modifying its structure and studying the resulting changes in physical and chemical properties, researchers can gain a deeper understanding of how molecular-level features translate into macroscopic material properties. This knowledge is critical for the bottom-up design of new materials for applications in electronics, optics, and nanotechnology.

In essence, while this compound may appear to be a simple molecule, it holds significant potential as a platform for fundamental research and the development of new technologies. The continued investigation of this and similar compounds will undoubtedly lead to new discoveries and advancements in both organic chemistry and materials science.

Q & A

Q. What are the optimized synthetic routes for 4-cyano-3,5-dimethylbenzoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves carboxylation, nitrile introduction, or halogen exchange reactions. For example, bromo analogs (e.g., 4-bromo-3,5-dimethylbenzoic acid) are synthesized via Friedel-Crafts alkylation followed by bromination, with yields dependent on catalyst choice (e.g., AlCl₃ vs. FeCl₃) and temperature control . For nitrile derivatives, cyano group introduction via Rosenmund-von Braun or nucleophilic substitution requires careful optimization of solvents (e.g., DMF or THF) and stoichiometry to avoid side reactions. Purity is enhanced using recrystallization in ethanol/water mixtures or column chromatography with silica gel .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) resolves substituent positions (e.g., methyl, cyano) via coupling patterns and chemical shifts. For example, methyl protons appear as singlets at δ 2.3–2.5 ppm, while aromatic protons show splitting patterns dependent on substituent symmetry .
  • HPLC-MS: Reversed-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) separate intermediates and detect impurities (<0.5% threshold). Mass spectrometry confirms molecular ions (e.g., [M+H]⁺ at m/z 190.2 for C₁₀H₉NO₂) .
  • X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks, critical for polymorphism studies .

Q. How do microbial degradation pathways differ for structurally similar benzoic acid derivatives?

Methodological Answer: In Pseudomonas sp. HH35, 4-hydroxy-3,5-dimethylbenzoic acid undergoes oxidative cleavage to 2,6-dimethylhydroquinone via monooxygenase activity, while Rhodococcus rhodochrous N75 accumulates this metabolite due to incomplete degradation . Comparative genomic analysis (e.g., PCR amplification of catA genes) and metabolic flux assays (¹⁴C-labeled substrates) can identify pathway divergences. Aerobic vs. anaerobic conditions further alter metabolite profiles .

Advanced Research Questions

Q. How can electronic properties of this compound be exploited in organic electronic devices?

Methodological Answer: The electron-withdrawing cyano group enhances electron mobility, making it suitable as a ligand in copper(II) or aluminum(III) complexes for organic light-emitting diodes (OLEDs). Device performance is tested via:

  • Cyclic Voltammetry: Measures HOMO/LUMO levels (e.g., LUMO ≈ -3.1 eV for cyano derivatives).
  • Thin-Film Morphology: Atomic force microscopy (AFM) assesses surface roughness (<5 nm RMS for optimal charge transport).
  • Device Efficiency: External quantum efficiency (EQE) and luminance are benchmarked against standard emitters like Ir(ppy)₃ .

Q. How do researchers resolve contradictions in reported biodegradation data for benzoic acid derivatives?

Methodological Answer: Discrepancies arise from strain-specific enzyme expression or experimental conditions. Strategies include:

  • Meta-Analysis: Cross-referencing databases (e.g., UniProt for enzyme annotations) to identify conserved catalytic domains.
  • Isotope-Labeling: Tracking ¹³C-labeled substrates in time-course studies to map metabolic bottlenecks.
  • Enzyme Kinetics: Comparing Kₘ and Vₘₐₓ values for dioxygenases across species .

Q. What strategies are used to study structure-activity relationships (SAR) for bioactivity in substituted benzoic acids?

Methodological Answer:

  • Substituent Variation: Introducing halogens (e.g., 3,5-dichloro analogs) or methoxy groups to modulate lipophilicity (logP) and binding affinity.
  • Enzyme Inhibition Assays: Testing IC₅₀ values against COX-2 or CYP450 isoforms using fluorescence-based substrates.
  • Computational Modeling: Molecular docking (AutoDock Vina) predicts interactions with target proteins (e.g., COX-2 active site) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.